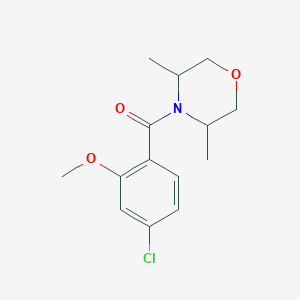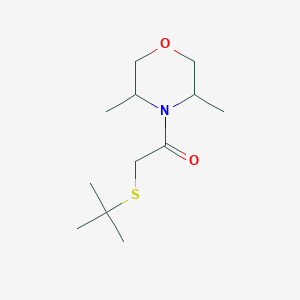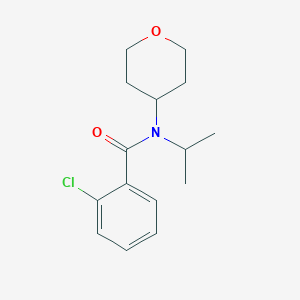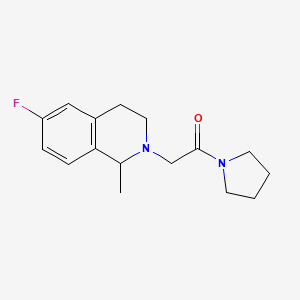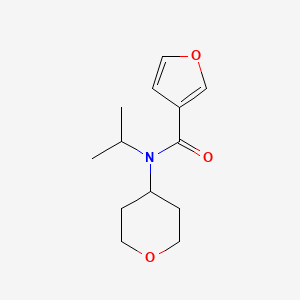
N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide, also known as OPF-308, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of furan carboxamides and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a decrease in inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is its potential use as an anti-inflammatory and analgesic agent. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, research can be conducted to improve its solubility and bioavailability, making it more suitable for in vivo use. Finally, more studies can be conducted to explore its potential applications in other fields of research such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is synthesized through a multistep process and has been found to exhibit anti-inflammatory and analgesic properties, as well as potential anticancer effects. While it has advantages, such as its potential use as an anti-inflammatory and analgesic agent, it also has limitations, such as its limited solubility in water. Future research can be conducted to further investigate its mechanism of action, improve its solubility and bioavailability, and explore its potential applications in other fields of research.
Méthodes De Synthèse
N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-oxo-2,3-dihydrofuran-3-carboxylic acid with propan-2-amine and oxan-4-ol in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 145-147°C.
Applications De Recherche Scientifique
N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide has been studied for its potential applications in various fields of research such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(12-4-7-16-8-5-12)13(15)11-3-6-17-9-11/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPOPYVKVADFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)


![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
